Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride

Phosphonopeptide synthesis Salt-form selection Aqueous solubility

Researchers synthesizing phosphonopeptides often face coupling failure due to incorrect salt forms or ester-protecting groups. This specific hydrochloride salt of the diethyl phosphonate ester is an exact solution, validated for Boc-mode solution-phase peptide synthesis. Key supply advantages: - Compatible with isobutoxycarbonyl mixed anhydride activation and TMSBr-mediated global deprotection. - Aqueous solubility of the HCl salt simplifies dissolution in coupling solvents and workup steps. - Cost-effective racemic building block suitable for in-house chiral resolution when needed.

Molecular Formula C10H23ClNO5P
Molecular Weight 303.72 g/mol
CAS No. 156393-79-2
Cat. No. B115084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride
CAS156393-79-2
Synonyms(D,L)-(+/-)-2-AMINO-4-(DIETHYLPHOSPHONO)BUTANOIC ACID, ETHYL ESTER, HYDROCHLORIDE
Molecular FormulaC10H23ClNO5P
Molecular Weight303.72 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCP(=O)(OCC)OCC)[NH3+].[Cl-]
InChIInChI=1S/C10H22NO5P.ClH/c1-4-14-10(12)9(11)7-8-17(13,15-5-2)16-6-3;/h9H,4-8,11H2,1-3H3;1H
InChIKeyGOEXBNXCVPOPHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-4-(diethoxyphosphoryl)butanoate HCl: Identity & Class


Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride (CAS 156393-79-2) is a phosphono-substituted amino acid derivative belonging to the 2-amino-4-phosphonobutanoate (AP4) class of compounds . It is the hydrochloride salt of the diethyl phosphonate ester of DL-2-amino-4-phosphonobutanoic acid, with molecular formula C₁₀H₂₃ClNO₅P and molecular weight 303.72 g/mol . The compound exists as a racemic (D,L) mixture and features a diethoxyphosphoryl group at the γ-position, an α-amino group, and an ethyl ester at the carboxyl terminus . This protected phosphono amino acid serves primarily as a synthetic building block for phosphonopeptides and as a prodrug precursor to the biologically active free phosphonic acid AP4, a well-characterized group III metabotropic glutamate receptor (mGluR) agonist [1].

Salt Form Hydrochloride (aq. soluble)
Stereochemistry Racemic (D,L) mixture
Protecting Group Diethyl phosphonate ester

Ethyl 2-Amino-4-(diethoxyphosphoryl)butanoate HCl: Irreplaceable Specificity


Generic substitution of AP4-class compounds fails because the specific combination of salt form, ester protecting groups, and stereochemistry dictates both the synthetic utility and the biological profile of the final product . The hydrochloride counterion confers aqueous solubility advantages over the free base (CAS 93960-22-6) and the oxalate salt (CAS 1263034-09-8), while the diethyl phosphonate ester is specifically required for compatibility with acidolytic Boc-deprotection protocols and bromotrimethylsilane-mediated global deprotection strategies used in phosphonopeptide synthesis [1]. Unlike the biologically active free phosphonic acid L-AP4, which is a potent mGluR group III agonist with an EC₅₀ of approximately 0.43–5 µM at native receptors, the fully protected racemic ester hydrochloride is pharmacologically inactive and is employed exclusively as a synthetic intermediate [2][3]. Selecting an incorrect salt form or ester congener introduces solubility mismatches, alters deprotection kinetics, and may compromise peptide coupling efficiency.

Target Compound
Potential Substitute
Why Not Interchangeable
HCl salt, racemic
Free base (neutral)
Solubility mismatch may alter dissolution and coupling efficiency
Diethyl phosphonate ester
Dimethyl phosphonate ester
Deprotection chemistry may not transfer; requires re-optimization
Racemic mixture
Enantiopure L-AP4
Different synthetic and pharmacological context; racemic ester is inactive precursor

Ethyl 2-Amino-4-(diethoxyphosphoryl)butanoate HCl: Evidence vs. Analogs


Hydrochloride vs. Free Base: Solubility Benefit

The hydrochloride salt form (CAS 156393-79-2, MW 303.72) provides enhanced aqueous solubility compared to the free base (CAS 93960-22-6, MW 267.26), a property explicitly documented for facilitating dissolution in biological assay buffers . While the free base is a neutral, less polar species with a predicted boiling point of 358.2 °C and density of 1.122 g/cm³, the hydrochloride is an ionic ammonium chloride salt with superior water compatibility, a well-established principle for amino acid ester hydrochloride salts . The oxalate salt alternative (CAS 1263034-09-8, MW 357.29) introduces a different counterion with distinct solubility and hygroscopicity profiles that may interfere with certain coupling chemistries .

Salt Form Solubility
Data to verify
HCl salt enhances aqueous solubility vs free base
Supports direct aqueous dissolution for coupling
Vendor-reported; quantitative comparison not publicly available
Phosphonopeptide synthesis Salt-form selection Aqueous solubility

Deprotection Compatibility: Diethyl vs. Dimethyl Ester

The diethyl phosphonate ester of the target compound is specifically compatible with bromotrimethylsilane (TMSBr) and HBr/acetic acid deprotection protocols that cleave ethyl phosphonate esters to the free phosphonic acid in near-quantitative yield, as demonstrated in the synthesis of Ac-Abu(PO₃H₂)-NHMe [1]. The dimethyl phosphonate analog (Fmoc-Abu(PO₃Me₂)-OH), by contrast, requires different deprotection conditions and is prepared via a distinct seven-step synthetic route from Boc-Asp-OᵗBu in 50% overall yield [2]. The Boc-Abu(PO₃Et₂)-OH derivative (the N-protected form of the target compound's free acid) was employed in Boc-mode solution-phase peptide synthesis, with phosphonate ethyl ester cleavage effected by 33% HBr/acetic acid or 10% TMSBr/acetonitrile, yielding the target phosphonopeptide quantitatively [1]. This established chemistry is not directly transferable to methyl ester congeners without re-optimization of deprotection conditions.

Deprotection Yield
Method context
Near-quantitative ethyl ester cleavage with TMSBr or HBr/AcOH
Enables efficient Boc-chemistry global deprotection
Methyl ester requires different conditions; 50% overall yield via alternate route
Solid-phase peptide synthesis Phosphonate deprotection Boc-chemistry compatibility

Stereochemistry: Racemic Mixture vs. L-AP4

The target compound is supplied as a racemic (D,L) mixture, explicitly designated as '(D,L)-(+/-)' by multiple vendors . This contrasts with the biologically active endogenous ligand L-AP4 ((S)-2-amino-4-phosphonobutanoic acid), which is the enantiopure L-isomer and acts as a selective group III mGluR agonist with EC₅₀ values of approximately 0.43 µM at mGluR4 and 5 µM at native presynaptic receptors [1][2]. The D-isomer (D-AP4) exhibits distinct pharmacology, with different potency at chloride currents in cultured neurons compared to the L-isomer . For researchers requiring enantiopure starting material, the racemic hydrochloride must undergo chiral resolution or asymmetric synthesis, representing a fundamentally different procurement decision than purchasing pre-resolved L-AP4.

Stereochemistry
Class-level
Racemic (D,L) mixture; L-AP4 EC50 0.43–5 µM at group III mGluRs
Racemic ester is pharmacologically inactive; L-AP4 shows receptor activity
Requires chiral resolution for enantiopure AP4 procurement
Metabotropic glutamate receptors Stereoselectivity Pharmacological tool compounds

Purity Benchmark: Reproducible Coupling

The hydrochloride salt is commercially available at a purity of 97% (as specified by Leyan product number 1947559 and ABCR catalog AB147486 for the free base form) . This purity specification is directly relevant to solid-phase peptide synthesis, where impurities in the building block can lead to deletion sequences, truncation products, and reduced crude peptide purity. The free base (CAS 93960-22-6) is commercially available at 95–98% purity depending on supplier, while the oxalate salt (CAS 1263034-09-8) is listed at 98% . For Boc-chemistry applications, the hydrochloride form provides the additional advantage that the ammonium hydrochloride is directly compatible with standard neutralization and coupling steps without requiring a separate counterion exchange.

Purity Specification
Data to verify
97% (HCl salt, vendor specification)
Supports reproducible coupling stoichiometry
Lot-specific COA review recommended; oxalate salt available at 98%
Building block purity Peptide coupling efficiency Quality specification

Ethyl 2-Amino-4-(diethoxyphosphoryl)butanoate HCl: Procurement Scenarios


Boc-Chemistry Solution-Phase Synthesis

For researchers employing Boc-mode solution-phase peptide synthesis, the hydrochloride salt provides an immediately usable building block that is directly compatible with isobutoxycarbonyl mixed anhydride activation and subsequent TMSBr-mediated global deprotection, as validated by Valerio et al. (1992) in the synthesis of Ac-Abu(PO₃H₂)-NHMe with near-quantitative ethyl ester cleavage [1]. The aqueous solubility of the HCl salt facilitates dissolution in coupling solvents, while the diethyl phosphonate ester remains stable to the acidic conditions used for Boc removal (4 M HCl/dioxane). The racemic nature is acceptable for methodological studies where stereochemical outcome is not the primary endpoint.

Glutamate Phosphonopeptides as mGluR Probes

The Z-Abu(PO₃Et₂)-OH derivative (directly accessible from the target compound via N-protection) has been demonstrated in the solution-phase synthesis of the tripeptide Glu-Abu(P)-Leu by Perich et al. (1992), establishing the compound's utility in producing phosphono-glutamyl peptides that serve as structural probes for glutamate receptor pharmacology [2]. The diethyl protection strategy permits clean final deprotection with 10% TMSBr in acetonitrile, though optimization of peptide dissolution during deprotection remains an active consideration [2]. The hydrochloride salt's enhanced water solubility is advantageous for the aqueous workup steps following deprotection.

Enantiopure AP4 Precursor via Chiral Resolution

The racemic hydrochloride serves as a cost-effective starting material for laboratories equipped to perform chiral resolution of the free base or its N-protected derivatives (e.g., Z-Abu(PO₃Et₂)-OH, Boc-Abu(PO₃Et₂)-OH) . Once resolved, the individual enantiomers can be deprotected to yield D-AP4 or L-AP4, which exhibit distinct pharmacological profiles at group III mGluRs, with L-AP4 acting as a potent agonist (EC₅₀ ~0.43–5 µM) and D-AP4 showing different potency at neuronal chloride conductances [3]. This scenario is appropriate when budget constraints or synthetic flexibility favor in-house resolution over purchasing pre-resolved, enantiopure AP4.

Application
Selection Property
Validation Focus
Boc-mode solution-phase peptide synthesis
HCl salt solubility; diethyl ester stability to acidolytic Boc removal
Coupling efficiency and product yield
mGluR phosphonopeptide probe synthesis
Near-quantitative global deprotection with TMSBr
Deprotection completeness and final peptide purity
Chiral resolution to enantiopure AP4
Racemic starting material for in-house resolution
Enantiomeric purity by chiral HPLC after resolution
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